![molecular formula C27H31N7O2 B2608120 (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-15-8](/img/structure/B2608120.png)
(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex molecule with a unique structure comprising multiple aromatic rings and heterocyclic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core is formed by the cyclization of appropriate precursors under controlled conditions, often involving the use of hydrazines and diketones.
Substitution Reactions:
Piperazine Coupling: : The piperazine ring is coupled with the triazolopyrimidine core via condensation reactions.
Final Coupling: : The final step involves coupling the (4-(tert-butyl)phenyl)methanone moiety to the triazolopyrimidine-piperazine system.
Industrial Production Methods
Industrial production methods involve optimization of the above synthetic routes to ensure high yield and purity. These methods often include:
Batch Reactors: : Used for the initial formation and coupling reactions.
Continuous Flow Reactors: : Employed to enhance reaction efficiency and scalability.
Purification Techniques: : Such as crystallization, chromatography, and recrystallization to obtain the final compound with desired purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be conducted using hydrogenation or metal hydrides.
Substitution: : Various substitution reactions can occur, especially on the aromatic rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and controlled acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as alkyl halides, aryl halides, and Lewis acids.
Major Products
The major products from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
Chemistry
The compound is utilized in the synthesis of complex organic molecules, serving as a building block for advanced materials and catalysts.
Biology
In biological research, it is investigated for its potential as a pharmacophore in drug design, particularly for its interaction with proteins and enzymes.
Medicine
Medical research explores its efficacy and safety as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用機序
The compound exerts its effects by interacting with specific molecular targets within biological systems. These interactions typically involve binding to proteins or enzymes, altering their activity. The pathways influenced by this compound can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
(4-(tert-butyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
(4-(tert-butyl)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
(4-(tert-butyl)phenyl)(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group, in particular, influences its interaction with biological targets and its overall pharmacokinetic profile.
This thorough exploration should cover the facets of the compound you're interested in. Got anything else on your mind?
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-36-22-12-10-21(11-13-22)34-25-23(30-31-34)24(28-18-29-25)32-14-16-33(17-15-32)26(35)19-6-8-20(9-7-19)27(2,3)4/h6-13,18H,5,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHOXCDHOERFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
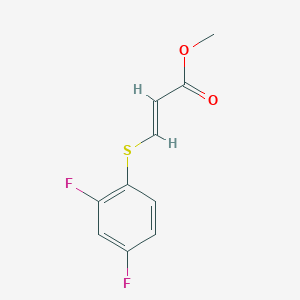
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B2608038.png)
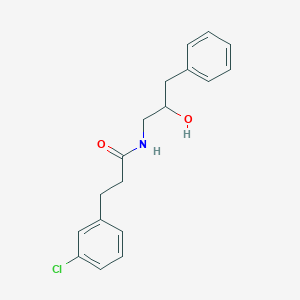
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/new.no-structure.jpg)
![5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2608043.png)
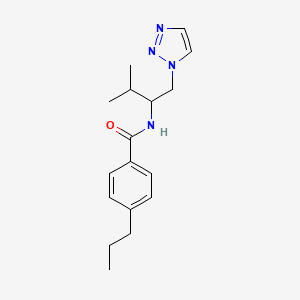
![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)
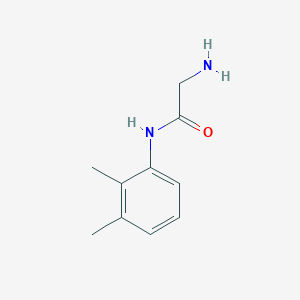

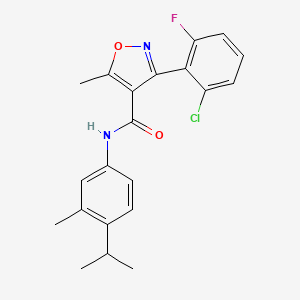
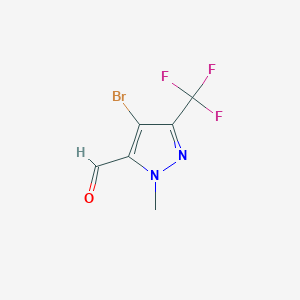
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)
![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)
